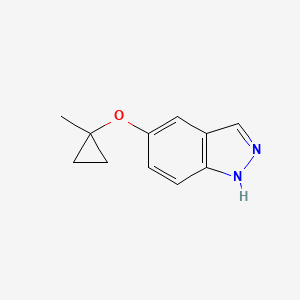

![molecular formula C20H18BrN5OS B2715024 N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1357835-61-0](/img/structure/B2715024.png)

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.

BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs. These compounds were obtained through reactions involving amino acid esters, showcasing the versatility of triazoloquinoxaline moieties in chemical synthesis. The research provides a foundation for understanding the chemical behavior and potential applications of compounds similar to N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide in medicinal chemistry and drug design (Fathalla, 2015).

Pharmacological Investigations

- Another important aspect of research focuses on the pharmacological potential of triazoloquinazoline derivatives. For instance, novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This study suggests that derivatives of triazoloquinoxalin, by extension, could be explored for their antihistamine properties, indicating potential applications in the development of new therapeutic agents (Alagarsamy et al., 2009).

Potential Antidepressant and Antagonistic Activities

- Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines revealed compounds from this class could reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. This suggests their potential as novel and rapid-acting antidepressant agents. Furthermore, their binding affinity to adenosine A1 and A2 receptors indicates possible applications as adenosine receptor antagonists, highlighting another therapeutic avenue for compounds structurally related to N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide (Sarges et al., 1990).

Insecticidal and Antimicrobial Activities

- A study on the synthesis and biological evaluation of certain triazoloquinoline derivatives for antimicrobial, insecticidal, and anthelmintic activities showcases the broad spectrum of potential applications of these compounds beyond pharmacology. This research opens up possibilities for utilizing similar compounds in agricultural and environmental sciences to address pests and pathogens (Panwar et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are currently under investigation. The compound’s targets play a crucial role in its mechanism of action, dictating the biological processes it influences .

Mode of Action

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide interacts with its targets in a specific manner that leads to changes in cellular processes . The exact nature of these interactions is subject to ongoing research.

Biochemical Pathways

The biochemical pathways affected by N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are also under study. These pathways and their downstream effects are key to understanding the compound’s impact on biological systems .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide significantly influence its bioavailability. These properties are crucial for determining the compound’s effectiveness and are currently being investigated .

Result of Action

The molecular and cellular effects of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide’s action are the subject of ongoing research. These effects provide insight into the compound’s overall impact on biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide. These factors include the compound’s physical and chemical environment, as well as the biological environment in which it operates .

Propiedades

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5OS/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)28-11-18(27)22-14-9-8-12(2)10-13(14)21/h4-10H,3,11H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULBKVVALDLBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)

![N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide](/img/structure/B2714949.png)

![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)

![ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2714953.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)

![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)

![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)